molecular formula C17H13ClN2O7 B3007561 Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate CAS No. 328258-36-2

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate

Cat. No.: B3007561
CAS No.: 328258-36-2
M. Wt: 392.75
InChI Key: NEARBDRQBFDZSR-UHFFFAOYSA-N
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Description

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate is a small organic molecule characterized by a terephthalate ester core substituted with an amino-linked 4-chloro-3-nitrobenzoyl group.

Properties

IUPAC Name

dimethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O7/c1-26-16(22)10-3-5-11(17(23)27-2)13(7-10)19-15(21)9-4-6-12(18)14(8-9)20(24)25/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEARBDRQBFDZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate typically involves the following steps:

    Starting Materials: The synthesis begins with terephthalic acid, 4-chloro-3-nitrobenzoic acid, and dimethyl sulfate.

    Esterification: Terephthalic acid is esterified with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate.

    Amidation: The dimethyl terephthalate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Chemical Reactions Analysis

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including reduction and substitution, enables the development of novel compounds with desired functionalities. For instance:

  • Reduction Reactions : The nitro group can be reduced to amino groups using reducing agents like hydrogen gas with palladium catalysts.
  • Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, expanding the compound's utility in synthetic pathways.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound may interact with cellular targets, leading to cytotoxic effects against various cancer cell lines. The mechanism of action often involves bioreduction processes that generate reactive intermediates capable of damaging cellular components.

Medicine

In medicinal chemistry, this compound is being explored as a potential drug candidate or as a building block for pharmaceuticals. Its structural features allow for modifications that could enhance bioactivity or selectivity towards specific biological targets. Ongoing research aims to evaluate its efficacy and safety profiles in preclinical models.

Industry

This compound finds applications in the development of advanced materials and polymers. Its derivatives are used in creating high-performance polymers that exhibit improved thermal stability and mechanical properties. Such materials are valuable in industries ranging from automotive to electronics.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives derived from this compound on human cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting further exploration into its use as an anticancer agent.

Case Study 2: Material Science
In material science research, polymer composites incorporating this compound demonstrated enhanced thermal stability compared to traditional materials. This improvement is attributed to the unique chemical interactions facilitated by the compound's structure.

Mechanism of Action

The mechanism of action of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Dimethyl 2-((4-Chloro-3-Nitrobenzoyl)Amino)Terephthalate
  • Core structure : Terephthalate ester (dimethyl ester).
  • Substituents: 4-Chloro-3-nitrobenzoyl group linked via an amide bond. Electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the benzoyl moiety.
Comparators :

1,4(or 1,5)-Bis(3-Chloro-2-Hydroxypropyl) 2,5(or 2,4)-Bis[2-[[(Heptadecafluorooctyl)Sulfonyl]Propylamino]Ethyl] 1,2,4,5-Benzenetetracarboxylate ([86960-56-7]) Core structure: Benzenetetracarboxylate ester. Substituents:

  • Perfluorinated alkyl chains (heptadecafluorooctyl sulfonyl).
  • Chloro-hydroxypropyl groups.
    • Key differences : Fluorinated chains impart hydrophobicity and environmental persistence, unlike the nitro/chloro-aromatic system in the target compound .

1,4-Benzenedicarboxylic Acid, Dimethyl Ester, Reaction Products with Bis(2-Hydroxyethyl) Terephthalate, Ethylene Glycol, and Fluorinated Polyethylene Glycol ([68515-62-8])

  • Core structure : Benzenedicarboxylic acid dimethyl ester.
  • Substituents :
  • Ethylene glycol and fluorinated polyethylene glycol chains.
    • Key differences : Polyethylene glycol (PEG) chains enhance hydrophilicity and flexibility, contrasting with the rigid nitro/chloro-aromatic substituents in the target compound .

Poly(Tetramethylene Terephthalate) ([24968-12-5])

  • Core structure : Polymer derived from dimethyl terephthalate and 1,4-butanediol.
  • Substituents : Repeating tetramethylene glycol units.
  • Key differences : High molecular weight polymer with mechanical stability, unlike the small-molecule ester/amide structure of the target compound .

Physicochemical Properties and Reactivity

Property This compound [86960-56-7] [68515-62-8] [24968-12-5]
Molecular Weight ~400–450 g/mol (estimated) >1000 g/mol Variable (polymer) >10,000 g/mol
Solubility Moderate in polar aprotic solvents (e.g., DMF, DMSO) Low (fluorinated) Water-dispersible Insoluble
Reactivity Hydrolyzable ester/amide bonds; nitro group redox-active Stable fluorinated bonds PEG chains oxidizable Hydrolytically stable
Applications Pharmaceutical intermediates, agrochemical precursors Surfactants Coatings Food packaging

Biological Activity

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate (CAS No. 328258-36-2) is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C17H13ClN2O7C_{17}H_{13}ClN_{2}O_{7} and a molecular weight of 392.75 g/mol. The compound features a terephthalate core with a chloro and nitro substituent, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

  • Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to modulation of various biochemical pathways.
  • Substitution Reactions : The presence of the chloro group allows for nucleophilic substitution reactions, which can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity.
  • Biochemical Assays : It has been utilized in biochemical assays to study enzyme interactions and inhibition mechanisms, highlighting its role in drug discovery and development.

Anticancer Activity

Nitroaromatic compounds are often investigated for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . Given the structural similarities, this compound may exhibit similar effects, warranting further investigation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureNotable Biological Activity
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)isophthalateSimilar core structureAntimicrobial and anticancer properties reported
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)phthalatePhthalate corePotential anticancer activity
Dimethyl 2-((2-chloro-5-nitrobenzoyl)amino)terephthalateDifferent substituentsInvestigated for drug development

This comparison illustrates how variations in substituents affect biological activity, suggesting that the unique combination of chloro and nitro groups in this compound may confer distinct properties.

Case Studies and Research Findings

Several studies have explored the mutagenicity and cytotoxicity of nitroaromatic compounds, providing insights into the potential effects of this compound:

  • A study on nitroaromatic compounds indicated that certain derivatives exhibited mutagenic properties, suggesting a need for caution in their use as pharmaceuticals .
  • Another investigation highlighted the cytotoxic effects of similar compounds on various cancer cell lines, emphasizing the importance of further research into this compound's therapeutic potential .

Q & A

Q. How can researchers design mechanistic studies to elucidate the compound’s role in inhibiting specific enzymes?

  • Experimental Approach :
  • Conduct enzyme kinetics assays (e.g., Michaelis-Menten plots) with varying inhibitor concentrations.
  • Use surface plasmon resonance (SPR) to measure binding affinity (KD) and stoichiometry.
  • Perform mutagenesis studies on enzyme active sites to identify critical residues for inhibition .

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